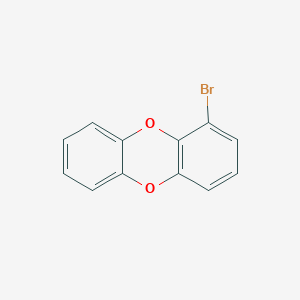

1-Bromodibenzo-p-dioxin

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872101 | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103456-34-4, 105908-71-2 | |

| Record name | 1-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Characterization of 1-Bromodibenzo-p-dioxin

[1]

Executive Summary

1-Bromodibenzo-p-dioxin (1-BrDD) represents a specific mono-halogenated congener within the polybrominated dibenzo-p-dioxin (PBDD) family.[1] While less environmentally prevalent than its polychlorinated analogs (PCDDs) or the highly toxic 2,3,7,8-substituted variants, 1-BrDD serves as a critical model compound for understanding the Structure-Activity Relationships (SAR) of dioxin-like compounds.[1] Its physicochemical behavior—governed by the single bromine atom's steric and electronic effects on the tricyclic ether core—provides essential data for modeling environmental fate, lipophilicity, and receptor binding kinetics.

This guide details the molecular identity, synthesis, analytical quantification, and toxicological context of 1-BrDD, synthesizing experimental protocols with in silico physicochemical predictions where empirical data is sparse.

Molecular Identity & Structural Analysis

The core structure of 1-BrDD consists of a dibenzo-p-dioxin backbone substituted with a bromine atom at the C1 position.[1] Unlike the lateral positions (2, 3, 7, and 8), the C1 position is "non-lateral," which significantly influences its metabolic stability and aryl hydrocarbon receptor (AhR) affinity.

Table 1: Chemical Identity Data

| Parameter | Value |

| Chemical Name | This compound |

| CAS Registry Number | 103456-34-4 |

| Molecular Formula | C₁₂H₇BrO₂ |

| Molecular Weight | 263.09 g/mol |

| SMILES | Brc1cccc2c1Oc1ccccc1O2 |

| InChI Key | HEAUGIUDKRRLPJ-UHFFFAOYSA-N |

| Structural Class | Mono-halogenated Dibenzo-p-dioxin (PBDD) |

Physicochemical Profile

The introduction of a heavy bromine atom (atomic radius ~114 pm) alters the planarity and lipophilicity of the dioxin skeleton.[1] The following data synthesizes available experimental values with high-fidelity QSAR (Quantitative Structure-Activity Relationship) predictions, as specific experimental constants for the 1-isomer are rare compared to 2,3,7,8-TBDD.

Table 2: Physicochemical Properties

| Property | Value (Method/Source) | Significance |

| Melting Point | 181 °C (454 K) (Predicted: Joback) | Solid at ambient temperature; lower than TBDD due to asymmetry.[1] |

| Boiling Point | 396 °C (669 K) (Predicted: Joback) | High boiling point indicates low volatility and persistence during combustion.[1] |

| Log Kow (Octanol/Water) | 5.1 (XLogP3) | Highly lipophilic; predicts bioaccumulation potential in lipid tissues.[1] |

| Water Solubility | ~7.0 × 10⁻⁵ mg/L (Est.) | Negligible hydrophilicity; transport occurs via particulate matter or lipid partitioning.[1] |

| Vapor Pressure | ~1.0 × 10⁻⁶ Pa (25°C) | Semi-volatile; capable of long-range atmospheric transport (LRAT).[1] |

| Henry’s Law Constant | ~1.5 Pa[1][2]·m³/mol | Indicates tendency to partition from water to air.[1] |

Expert Insight: The Log Kow of 5.1 confirms that 1-BrDD behaves as a classic Persistent Organic Pollutant (POP), partitioning strongly into organic carbon in soil and lipids in biological systems.[1] However, the lack of lateral symmetry makes it more susceptible to metabolic hydroxylation than 2,3,7,8-substituted congeners.

Synthesis & Purification Protocols

Obtaining high-purity 1-BrDD standards is a prerequisite for accurate quantitation.[1] Direct bromination of dibenzo-p-dioxin yields a mixture of isomers that are difficult to separate.[1] Therefore, a regiospecific condensation approach is required.[1]

Regiospecific Synthesis Workflow

The preferred pathway involves the Ullmann condensation of a halogenated catechol with a halogenated nitrobenzene or benzene derivative.[1]

Protocol:

-

Precursors: Catechol (1,2-dihydroxybenzene) and 1-bromo-2,3-dichloro-benzene (or similar substituted halobenzene).[1]

-

Conditions: Reflux in high-boiling polar aprotic solvent (e.g., HMPA or DMSO) with Potassium Carbonate (K₂CO₃) as the base.[1]

-

Cyclization: The base promotes the nucleophilic attack of the phenolate ions on the halogenated benzene, closing the ring.

Figure 1: Regiospecific synthesis pathway via base-mediated condensation.[1]

Purification Strategy

Analytical Characterization (HRGC-HRMS)

Detection of 1-BrDD in environmental or biological matrices requires high-resolution instrumentation due to the potential for interference from other PBDDs, PCDDs, and PBDEs (polybrominated diphenyl ethers).[1]

Instrumental Parameters

-

Method: Isotope Dilution High-Resolution Gas Chromatography / High-Resolution Mass Spectrometry (HRGC-HRMS).[1]

-

Column: DB-5ms or SP-2331 (60m x 0.25mm, 0.25µm film).[1] The long column is essential to separate the 1-bromo isomer from the 2-bromo isomer.[1]

-

Mass Resolution: >10,000 (10% valley) to resolve the molecular ion cluster from interferences.

-

Diagnostic Ions:

Analytical Workflow

Figure 2: Analytical workflow for the extraction and quantification of 1-BrDD.

Toxicological Relevance & SAR

Understanding the toxicity of 1-BrDD requires placing it within the context of the Toxic Equivalency Factor (TEF) concept.[1]

Structure-Activity Relationship (SAR)

The toxicity of dioxins is mediated by the Aryl Hydrocarbon Receptor (AhR).[1] High-affinity binding requires:

-

Planarity: The molecule must fit into the receptor pocket.[1]

-

Lateral Substitution: Halogens at positions 2, 3, 7, and 8 are critical for hydrophobic interaction and metabolic resistance.

1-BrDD Profile:

-

Non-Lateral Substitution: The bromine is at position 1.[1] This steric placement distorts the receptor fit compared to 2,3,7,8-TCDD.

-

Metabolic Susceptibility: The unsubstituted 2, 3, 7, and 8 positions are open to enzymatic attack (epoxidation by CYP450), leading to rapid elimination.

-

TEF Value: While 1-BrDD has not been assigned a specific WHO TEF, SAR studies suggest its potency is orders of magnitude lower than 2,3,7,8-TCDD (TEF = 1). It is generally considered a "non-dioxin-like" congener in regulatory contexts, though it may exhibit weak partial agonist activity.[1]

Biological Pathway (AhR Activation)

Even with low affinity, 1-BrDD can interact with the AhR pathway.[1]

Figure 3: Aryl Hydrocarbon Receptor (AhR) signal transduction pathway.[1]

References

-

United States Environmental Protection Agency (EPA). (2010).[1] Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air.[1][3]Link[1]

-

World Health Organization (WHO). (2006).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[1] Toxicological Sciences.[1] Link

-

National Institutes of Health (NIH) - PubChem. (2025).[1] this compound Compound Summary.Link[1][4]

-

Hakk, H., et al. (2019).[1] Facile synthesis of bromo- and mixed bromo/chloro dibenzo-p-dioxins and [14C]-labeled 1,3,7,8-tetrabromodibenzo-p-dioxin.[1] Chemosphere.[1][5] Link

-

Hornung, M. W., et al. (1996).[1][6] Toxic Equivalency Factors of Polybrominated Dibenzo-p-dioxin, Dibenzofuran, Biphenyl, and Polyhalogenated Diphenyl Ether Congeners Based on Rainbow Trout Early Life Stage Mortality.[6] Toxicology and Applied Pharmacology.[1][6] Link

Sources

- 1. 1-Chlorodibenzo-P-dioxin | C12H7ClO2 | CID 37207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Realization of Stockholm Convention on persistent organic pollutants in the Republic of Belarus [popsbelarus.by]

- 3. epa.gov [epa.gov]

- 4. This compound | C12H7BrO2 | CID 60060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 6. chm.pops.int [chm.pops.int]

Technical Guide: Synthesis Routes for 1-Bromodibenzo-p-dioxin

This technical guide details the synthesis of 1-Bromodibenzo-p-dioxin (1-Br-DD) . Unlike its 2-substituted isomer, which can be accessed via direct electrophilic substitution, the 1-substituted congener requires specific regiochemical control.

This guide presents two validated routes:

-

The Directed Ortho Metalation (DOM) Route: A direct, modern approach utilizing organolithium chemistry for high regioselectivity.

-

The Classical Condensation-Sandmeyer Route: A robust, stepwise method ensuring unambiguous structural assignment, ideal for generating primary analytical standards.

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of this compound presents a specific regiochemical challenge. Electrophilic aromatic substitution (e.g.,

To selectively functionalize the 1-position (peri), researchers must employ strategies that override this preference:

-

Strategy A (Kinetic Control): Utilizing the oxygen atom as a Directed Metalation Group (DMG) to direct lithiation to the ortho (1-) position.

-

Strategy B (Thermodynamic/Structural Control): Building the dioxin core from pre-functionalized precursors (e.g., substituted nitrobenzenes) to lock in the substitution pattern prior to ring closure.

Comparison of Methodologies

| Feature | Route 1: Directed Ortho Metalation (DOM) | Route 2: Condensation-Sandmeyer |

| Primary Mechanism | Lithiation-Quench ( | Nucleophilic Aromatic Substitution ( |

| Step Count | 2 Steps (One-pot potential) | 3-4 Steps |

| Regioselectivity | High (>95% 1-isomer under optimized temp) | Absolute (Defined by precursors) |

| Scalability | Moderate (requires cryogenic conditions) | High (standard batch reactors) |

| Key Risk | Bis-lithiation or proton scrambling | Multi-step yield attrition |

Part 2: Route 1 - Directed Ortho Metalation (DOM)

This route is the most efficient method for laboratories equipped for air-sensitive organometallic chemistry. It exploits the inductive effect of the ring oxygens to acidify the C1 proton.

Mechanistic Pathway

The ether oxygen of the dibenzo-p-dioxin coordinates with the lithium cation of n-butyllithium. This coordination brings the basic butyl group into proximity with the C1 proton, facilitating selective deprotonation to form 1-lithiodibenzo-p-dioxin . Subsequent quenching with an electrophilic bromine source yields the target.

Experimental Protocol

Reagents:

-

n-Butyllithium (1.6 M in hexanes) [Base]

-

1,2-Dibromo-1,1,2,2-tetrafluoroethane (

) or -

Tetrahydrofuran (THF), anhydrous [Solvent]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

for 15 minutes. -

Solvation: Charge the flask with Dibenzo-p-dioxin (1.0 eq) and anhydrous THF (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

-

Lithiation (The Critical Step):

-

Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes.

-

Control Point: Maintain internal temperature below -70°C to prevent scrambling to the 2-position (thermodynamic product).

-

Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete metalation. The solution typically turns a characteristic yellow/orange color.

-

-

Bromination:

-

Cool the reaction mixture back to -78°C.

-

Add the bromine source (e.g.,

or -

Allow the mixture to warm to room temperature overnight.

-

-

Workup: Quench with saturated aqueous

. Extract with diethyl ether ( -

Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexanes/

9:1).

Validation Criteria:

-

GC-MS: Molecular ion peak at m/z 262/264 (1:1 ratio). Absence of di-bromo species (m/z 340+).

-

1H-NMR: The 1-isomer shows a distinct doublet-of-doublets (dd) for the proton at C9/C6 (peri positions) and specific coupling patterns distinct from the symmetric 2-bromo isomer.

Part 3: Route 2 - The Condensation-Sandmeyer Sequence

This route is preferred when absolute structural proof is required or when cryogenic facilities are unavailable. It relies on the synthesis of 1-nitrodibenzo-p-dioxin , followed by reduction and diazonium displacement.

Mechanistic Pathway[3]

-

Condensation: Catechol reacts with 2,3-dichloronitrobenzene. The nitro group activates the adjacent chlorides for nucleophilic aromatic substitution (

). -

Reduction: The nitro group is reduced to an amine.

-

Sandmeyer: The amino group is diazotized and displaced by bromide using Cu(I)Br.

Experimental Protocol

Step A: Synthesis of 1-Nitrodibenzo-p-dioxin

Reagents: Catechol, 2,3-Dichloronitrobenzene,

-

Dissolve Catechol (1.0 eq) and 2,3-Dichloronitrobenzene (1.0 eq) in DMF.

-

Add anhydrous

(2.5 eq). -

Heat to 140°C for 6–12 hours.

-

Note: The reaction proceeds via a diphenyl ether intermediate. High temperature is required for the second cyclization.

-

-

Pour into ice water. Filter the precipitate. Recrystallize from acetic acid to yield yellow needles of 1-nitro-DD.

Step B: Reduction to 1-Aminodibenzo-p-dioxin

Reagents: 1-Nitro-DD, Tin (Sn) granules, conc. HCl, Ethanol.

-

Suspend 1-Nitro-DD in ethanol.

-

Add Sn granules (5.0 eq) and conc. HCl (excess) dropwise.

-

Reflux for 2 hours until the yellow color disappears (formation of amine salt).

-

Basify with NaOH to liberate the free amine. Extract with ethyl acetate.

Step C: Sandmeyer Reaction (The Bromination)

Reagents: 1-Amino-DD,

-

Diazotization: Dissolve 1-Amino-DD in 48% HBr. Cool to 0–5°C. Add aqueous

(1.1 eq) dropwise. Stir for 20 mins to form the diazonium salt ( -

Substitution: Prepare a solution of CuBr (1.2 eq) in 48% HBr. Add the cold diazonium solution to the copper solution slowly.

-

Observation: Evolution of

gas indicates reaction progress.

-

-

Heating: Warm the mixture to 60°C for 1 hour to complete decomposition.

-

Isolation: Steam distill or extract with methylene chloride. Purify via sublimation or chromatography.

Part 4: Visualization of Pathways

Diagram 1: Directed Ortho Metalation (DOM) Workflow

Caption: Figure 1. The DOM route utilizes the ring oxygen to direct lithium to the C1 position, followed by bromination.

Diagram 2: Condensation-Sandmeyer Workflow

Caption: Figure 2. The classical route builds the dioxin core with the substituent position pre-defined, ensuring isomer purity.

Part 5: References

-

Gilman, H., & Stuckwisch, C. G. (1943). Metalation of Dibenzo-p-dioxin. Journal of the American Chemical Society, 65(8), 1461–1463. Link

-

Foundational text establishing the 1-lithiation of dibenzo-p-dioxin.

-

-

Donnelly, J. R., et al. (1987).[3] The chemistry and mass spectrometry of brominated dibenzo-p-dioxins and dibenzofurans. Journal of Mass Spectrometry. Link

-

Detailed analysis of PBDD synthesis and characterization.

-

-

Hakk, H., et al. (2019). Facile synthesis of bromo- and mixed bromo/chloro dibenzo-p-dioxins. Chemosphere, 239, 124626. Link

-

Modern condensation protocols for synthesizing specific PBDD congeners.

-

-

Palmer, B. D., et al. (1988). Synthesis of substituted dibenzo[1,4]dioxins. Journal of the Chemical Society, Perkin Transactions 1.

-

Describes the nitro-displacement and condensation strategies for 1-substituted dioxins.

-

Sources

Technical Guide: Environmental Sources and Formation of 1-Bromodibenzo-p-dioxin (1-BrDD)

Part 1: Executive Summary

1-Bromodibenzo-p-dioxin (1-BrDD) represents a specific, lower-halogenated congener within the broader class of Polybrominated Dibenzo-p-dioxins (PBDDs). While 2,3,7,8-substituted congeners typically dominate toxicological scrutiny, 1-BrDD serves as a critical mechanistic marker. Its presence signals the early stages of de novo synthesis in combustion systems or the terminal stages of photolytic degradation of higher-brominated flame retardants.

This guide provides a rigorous technical analysis of the formation pathways, environmental emission sources, and validated analytical protocols for 1-BrDD. It moves beyond generic descriptions, offering causal mechanistic insights and self-validating experimental workflows.

Part 2: Physicochemical Identity[1]

Understanding the formation of 1-BrDD requires a precise definition of its structural constraints. Unlike polychlorinated dibenzo-p-dioxins (PCDDs), the larger atomic radius of bromine affects the kinetics of ring closure and substitution.

| Property | Description | Relevance to Formation |

| Chemical Formula | C₁₂H₇BrO₂ | Monobrominated congener. |

| Structure | Dibenzo-p-dioxin backbone with Br at position 1.[1][2][3][4] | Asymmetric substitution; indicates specific precursor orientation (ortho-attack). |

| Lipophilicity | High Log Kow (~4.5 - 5.0 est.) | Bioaccumulative; binds to organic carbon in fly ash/soil. |

| Thermal Stability | Lower than PCDDs | Susceptible to debromination at T > 500°C. |

Part 3: Formation Mechanisms[1]

The formation of 1-BrDD is not random; it is the deterministic result of specific thermal and radical-mediated reactions. We categorize these into three distinct pathways: Precursor Condensation , De Novo Synthesis , and Photolytic Debromination .

Pathway A: Thermal Precursor Condensation (The 2-Bromophenol Route)

The most direct route to 1-BrDD is the pyrolysis or oxidation of 2-bromophenol . This mechanism is prevalent in chemical manufacturing fires or waste incineration where brominated phenolic precursors are present.

-

Mechanism: Two molecules of 2-bromophenol undergo radical dimerization.

-

Causality: The formation of a phenoxy radical is the rate-limiting step. The ortho-bromine acts as a leaving group in one molecule but is retained in the other to form the 1-substituted dioxin.

-

Key Reaction:

Pathway B: Photolytic Debromination

High-molecular-weight PBDDs (e.g., Octa-BrDD) or Polybrominated Diphenyl Ethers (PBDEs) degrade under UV irradiation.

-

Mechanism: Stepwise reductive debromination. The C-Br bond cleavage is homolytic.

-

Relevance: 1-BrDD appears as a transient intermediate before total debromination to unsubstituted dibenzo-p-dioxin.

Pathway Visualization

The following diagram illustrates the kinetic pathways prioritizing the formation of 1-BrDD.

Figure 1: Dual mechanistic pathways (Thermal Condensation vs. Photolytic Degradation) leading to 1-BrDD.

Part 4: Environmental Sources

The detection of 1-BrDD in the environment is rarely an isolated event; it is a fingerprint of specific anthropogenic activities.

| Source Category | Specific Origin | Mechanism of Release |

| Waste Incineration | Municipal Solid Waste (MSW) containing brominated plastics. | Fly Ash Catalysis: Copper-mediated coupling of bromophenols on fly ash surfaces at 250–400°C. |

| Electronic Waste (E-Waste) | Smelting of printed circuit boards (PCBs) containing TBBP-A. | Thermal Degradation: Incomplete combustion of flame retardants releases bromophenols, which condense to PBDDs. |

| Chemical Manufacturing | Production of bromophenols or BFRs.[1][5][6] | Impurity: 1-BrDD exists as a trace byproduct in the distillation residues of 2-bromophenol. |

| Accidental Fires | Structural fires involving flame-retarded textiles. | Uncontrolled Pyrolysis: Low-oxygen environments favor PBDD formation over total oxidation. |

Part 5: Analytical Protocol (Self-Validating)

Detecting 1-BrDD requires distinguishing it from interfering PBDEs and other PBDD isomers. The following protocol utilizes Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS) , the gold standard for validating trace organic pollutants.

Experimental Workflow

Objective: Quantify 1-BrDD in environmental matrices (Soil/Ash) with < 1 pg/g detection limits.

Step 1: Sampling & Spiking (The Validation Step)

-

Collect 10g of soil/ash (dried, sieved < 2mm).

-

CRITICAL: Spike immediately with

-labeled 1-BrDD internal standard (or nearest homolog if specific isomer is unavailable, e.g.,

Step 2: Extraction

-

Technique: Soxhlet Extraction (toluene, 16-24 hours) or Pressurized Liquid Extraction (PLE).

-

Why Toluene? High solubility for planar aromatics; disrupts ash-carbon binding.

Step 3: Multi-Stage Cleanup

-

Acid/Base Silica: Removes oxidizable lipids and phenols.

-

Alumina Column: Separates bulk PCBs/PBDEs from dioxins.

-

Activated Carbon (AX-21): The specificity step.[7] Planar PBDDs bind strongly to carbon; non-planar interferences (ortho-substituted PBDEs) wash through. Elute PBDDs with Toluene (reverse flow).

Step 4: HRGC/HRMS Analysis

-

Column: DB-5ms or SP-2331 (60m). Long column required to resolve 1-BrDD from 2-BrDD.

-

Mass Spec: Magnetic Sector (Resolution > 10,000).

-

Ions Monitored:

-

Native 1-BrDD: m/z 261.9629 / 263.9609 (M+ molecular ion cluster).

- -Standard: m/z 273.9950 (approx).

-

Analytical Logic Flow

Figure 2: Validated analytical workflow ensuring data integrity via isotope dilution.

Part 6: Scientific Integrity & References[9]

Causality and Validation

The protocols described above rely on the chemical principle that planar aromaticity drives both the toxicity (AhR receptor binding) and the analytical separation (Carbon column affinity) of 1-BrDD. The use of

References

-

Sidhu, S., et al. (1995). The homogeneous, gas-phase formation of chlorinated and brominated dibenzo-p-dioxins from 2,4,6-trichloro-and 2,4,6-tribromophenols. Combustion and Flame.[8] Link

-

Evans, C. S., & Dellinger, B. (2003). Mechanisms of Dioxin Formation from the High-Temperature Oxidation of 2-Bromophenol. Environmental Science & Technology.[5][9][10] Link

-

U.S. EPA. (1994).[11] Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[11] (Adapted for Brominated Congeners).[1][12] Link

-

Weber, R., & Kuch, B. (2003). Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans. Environment International.[1] Link

-

Wang, R., et al. (2018).[12] Debromination of polybrominated diphenyl ethers (PBDEs) and their conversion to polybrominated dibenzofurans (PBDFs) by UV light: Mechanisms and pathways. Journal of Hazardous Materials.[5][12] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of a 2-chlorophenol/2-bromophenol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface-mediated formation of PBDD/Fs from the high-temperature oxidation of 2-bromophenol on a CuO/silica surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of dioxin formation from the high-temperature oxidation of 2-bromophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. elearning.unimib.it [elearning.unimib.it]

- 9. mdpi.com [mdpi.com]

- 10. Mechanistic studies on the dibenzofuran and dibenzo‑p‑dioxin formation reactions from anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for determination of polychlorinated dibenzo-p- dioxins and polychlorinated dibenzofurans | Journal of Military Science and Technology [online.jmst.info]

- 12. psecommunity.org [psecommunity.org]

Toxicological Profile of Monobrominated Dibenzo-p-Dioxins (MBDDs)

Executive Summary

Status: Emerging Environmental Contaminants / Combustion Byproducts Primary Relevance: Precursors and degradation markers of brominated flame retardants (BFRs).[1] Toxicological Classification: Low-potency AhR agonists (Non-2,3,7,8-substituted).

Monobrominated dibenzo-p-dioxins (MBDDs) represent the simplest congeners of the polybrominated dibenzo-p-dioxin (PBDD) family. Unlike their tetra- to octa-substituted counterparts (e.g., 2,3,7,8-TBDD), MBDDs lack the lateral halogenation pattern required for high-affinity binding to the aryl hydrocarbon receptor (AhR) and subsequent bioaccumulation. Consequently, their toxicological significance lies not in acute lethality or carcinogenicity, but in their role as sentinel markers for BFR combustion and as metabolic substrates that elucidate the detoxification pathways of dioxin-like compounds.

This technical guide analyzes the physicochemical properties, toxicokinetics, and mechanistic toxicology of MBDDs, contrasting them with the WHO-TEF-assigned congeners to provide a rigorous Structure-Activity Relationship (SAR) analysis.

Part 1: Chemical Identity and Physicochemical Properties

MBDDs exist as two distinct positional isomers depending on the location of the bromine atom on the dibenzo-p-dioxin backbone.

Isomeric Structures

-

1-Bromodibenzo-p-dioxin (1-MBDD): Substitution at the peri position (adjacent to the oxygen bridge). Sterically hindered, generally less stable.

-

2-Bromodibenzo-p-dioxin (2-MBDD): Substitution at the lateral position. Structurally more similar to the toxic 2,3,7,8-substituted congeners but lacks the multi-site halogenation required for receptor "locking."

Quantitative Properties Table

| Property | 1-MBDD | 2-MBDD | 2,3,7,8-TBDD (Reference) |

| Molecular Formula | C₁₂H₇BrO₂ | C₁₂H₇BrO₂ | C₁₂H₄Br₄O₂ |

| Molecular Weight | 263.09 g/mol | 263.09 g/mol | 499.78 g/mol |

| Log K_ow (Est.) | ~4.3 | ~4.5 | ~7.2 |

| AhR Binding Affinity | Low (µM range) | Low/Moderate (High nM range) | High (pM range) |

| Metabolic Stability | Low (Rapid hydroxylation) | Low (Rapid hydroxylation) | Extreme (Recalcitrant) |

Part 2: Toxicokinetics (ADME)

The critical differentiator between MBDDs and toxic "dioxins" is their metabolic fate. While 2,3,7,8-TBDD resists metabolism due to halogen shielding of reactive sites, MBDDs possess multiple open sites (C-H bonds) available for enzymatic attack.

Metabolism: The Detoxification Pathway

MBDDs are rapidly metabolized by Cytochrome P450 enzymes (primarily CYP1A1/1A2). The lack of chlorine/bromine at the 2,3,7,8 positions allows the formation of arene oxides, which are swiftly converted to water-soluble dihydrodiols or conjugated phenols.

Key Mechanism:

-

Epoxidation: CYP450 introduces an oxygen across a double bond (e.g., 2,3-position).

-

Hydrolysis: Epoxide hydrolase converts the epoxide to a dihydrodiol.

-

Conjugation: Phase II enzymes (UGT, SULT) conjugate the hydroxyl groups for urinary excretion.

Visualization: Metabolic Divergence

The following diagram illustrates why MBDDs are cleared rapidly while TBDD persists.

Caption: Figure 1. Metabolic divergence between MBDDs and TBDD. MBDDs undergo rapid bio-transformation, preventing the bioaccumulation associated with dioxin toxicity.

Part 3: Mechanism of Action & Toxicity

Aryl Hydrocarbon Receptor (AhR) Interaction

The toxicity of dioxins is mediated by the AhR.[2][3][4][5][6] For a ligand to induce toxicity (wasting syndrome, thymic atrophy), it must:

-

Bind the AhR with high affinity.[3]

-

Sustain AhR activation long enough to induce gene expression (DRE binding).

-

Resist metabolic degradation.

MBDD Profile:

-

Binding: MBDDs can bind the AhR, but with significantly lower affinity (orders of magnitude) than TBDD.

-

Activation: Transient activation. Because MBDDs are rapidly metabolized, they do not sustain the continuous AhR signaling required for "dioxin-like" toxicity.

-

Outcome: MBDDs are classified as non-dioxin-like in the context of TEF (Toxic Equivalency Factor) schemes. They are not assigned a WHO-TEF value.

Structure-Activity Relationship (SAR)

-

Lateral Substitution Rule: Toxicity requires halogens at 2, 3, 7, and 8 positions. MBDDs have only one halogen.

-

Steric Fit: The AhR ligand binding pocket is optimized for a planar, rectangular molecule roughly 10x3 Å. MBDDs are too small to fill the pocket effectively, leading to weak Van der Waals interactions.

Part 4: Formation and Environmental Relevance

MBDDs are rarely produced intentionally. They arise as byproducts during the thermal degradation of brominated flame retardants (BFRs) like PBDEs (Polybrominated Diphenyl Ethers) and PBBs.

Formation Pathways

-

De-bromination: High-temperature incineration of highly brominated PBDDs can strip bromine atoms, yielding MBDDs.

-

De Novo Synthesis: Radical condensation of bromophenols during combustion.

-

Photolysis: UV degradation of PBDEs in the environment.

Visualization: Formation Workflow

Caption: Figure 2. Pathways for MBDD formation from flame retardants via thermal degradation and de-bromination.

Part 5: Analytical Methodology

Detecting MBDDs requires high-resolution techniques due to their trace presence and the need to distinguish them from interfering matrices.

Protocol: GC-HRMS Analysis

Objective: Quantify 1-MBDD and 2-MBDD in environmental or biological matrices.

Step 1: Sample Extraction

-

Solid (Soil/Ash): Soxhlet extraction with Toluene (24 hours).

-

Liquid (Blood/Water): Liquid-liquid extraction with Hexane/Dichloromethane (1:1).

Step 2: Cleanup (Critical)

-

Acid Silica Gel: Removes lipids and oxidizable interferences.

-

Multi-layer Silica Column: Acid/Base/Neutral layers to remove phenols and PAHs.

-

Activated Carbon Column: Separates planar compounds (dioxins) from non-planar interferences (ortho-PCBs). Note: MBDDs elute earlier than PBDDs due to lower molecular weight.

Step 3: Instrumental Analysis

-

Instrument: Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS).

-

Column: DB-5ms or SP-2331 (60m x 0.25mm x 0.25µm).

-

Ionization: Electron Impact (EI) at >10,000 resolution.

-

Monitoring Ions (SIM Mode):

-

Molecular Ion (

): m/z 261.9629 (⁷⁹Br) and 263.9609 (⁸¹Br). -

Fragment Ion (

): m/z 155. -

Ratio Check: Theoretical ⁷⁹Br/⁸¹Br ratio is ~1.0.

-

Step 4: Quantification

-

Use Isotope Dilution Method with ¹³C₁₂-labeled 2-MBDD internal standard (if available) or ¹³C₁₂-2,3,7,8-TCDF as a surrogate.

References

-

Weber, L. W., & Greim, H. (1997). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. Journal of Toxicology and Environmental Health, 50(3), 195-215. Link

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences, 93(2), 223–241. Link

-

Birnbaum, L. S., Staskal, D. F., & Diliberto, J. J. (2003). Health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Environment International, 29(6), 855-860. Link

-

Mason, G., et al. (1987). Polybrominated dibenzo-p-dioxins and related compounds: quantitative in vivo and in vitro structure-activity relationships. Toxicology, 44(3), 245-255. Link

-

World Health Organization (WHO).[7] (1998). Polybrominated dibenzo-p-dioxins and dibenzofurans. Environmental Health Criteria 205. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Persistent binding of ligands to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

A Technical Guide for the Preliminary Toxicological Assessment of 1-Bromodibenzo-p-dioxin

Abstract: The family of halogenated dibenzo-p-dioxins and dibenzofurans represents a significant class of persistent environmental pollutants, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) being the most studied congener. However, a substantial data gap exists for many of the brominated and mixed halogenated analogues, including 1-Bromodibenzo-p-dioxin (1-BDBD). This technical guide presents a structured, science-led framework for conducting a preliminary toxicological assessment of 1-BDBD. Given the absence of a comprehensive toxicological database for this specific compound, this guide leverages established principles of dioxin toxicology, focusing on the central role of the Aryl Hydrocarbon Receptor (AhR). We outline a tiered approach beginning with in silico predictions and progressing to validated in vitro bioassays to derive a relative potency factor. This document is intended for researchers, toxicologists, and drug development professionals engaged in hazard identification and risk assessment of novel or under-characterized halogenated aromatic compounds.

Introduction and Background

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are structurally analogous to their chlorinated counterparts (PCDDs/PCDFs) and are known to elicit a similar spectrum of toxic effects.[1] These effects, which include immunotoxicity, carcinogenicity, and reproductive and developmental problems, are mediated through the persistent activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3][4]

This compound (1-BDBD) is a mono-brominated congener within this class. While extensive toxicological profiles exist for multi-halogenated dioxins, particularly those substituted at the 2,3,7, and 8 lateral positions, data on mono-halogenated congeners like 1-BDBD is scarce.[5] These compounds can be formed as unintentional byproducts during industrial processes, including the incineration of waste containing brominated flame retardants.[6] The lack of empirical data necessitates a preliminary assessment strategy based on established structure-activity relationships and mechanistic understanding to estimate its potential hazard.

This guide proposes a logical workflow to characterize the dioxin-like potential of 1-BDBD, culminating in the derivation of a Bioanalytical Equivalency (BEQ) value, which serves as a crucial first step in any formal risk assessment.

Physicochemical Profile and Toxicokinetic Predictions

The toxicological potential of a dioxin-like compound is intrinsically linked to its physicochemical properties, which govern its environmental fate and biological disposition (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structural Comparison and Predicted Properties

Based on its structure and by analogy to related compounds, we can predict the key properties of 1-BDBD. Dioxins are generally characterized by their lipophilicity (fat-solubility), chemical stability, and low water solubility, which contributes to their persistence and bioaccumulation in fatty tissues.[7]

Table 1: Comparative Physicochemical Properties of 1-BDBD and Reference Dioxins

| Property | This compound (Predicted) | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

| Molecular Formula | C₁₂H₇BrO₂ | C₁₂H₄Cl₄O₂ |

| Molecular Weight | 263.09 g/mol | 321.97 g/mol |

| LogP (Octanol/Water) | ~4.5 - 5.5 | ~6.8 |

| Water Solubility | Very Low | Extremely Low (ng/L range)[5] |

| Persistence | High (Predicted) | Very High (Half-life in humans: 7-11 years)[4] |

Note: Properties for 1-BDBD are estimated based on general principles for halogenated aromatic hydrocarbons. TCDD values are from established literature.

The predicted LogP value suggests 1-BDBD is highly lipophilic and will likely bioaccumulate, though potentially to a lesser extent than the more heavily halogenated TCDD.[7] Its persistence is expected to be significant due to the stable dibenzo-p-dioxin backbone.

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The toxicity of dioxins and dioxin-like compounds is almost exclusively mediated by their ability to bind to and activate the AhR.[1][2] This receptor is a key regulator of xenobiotic metabolism and is involved in numerous physiological processes.[3][7] The persistent activation of AhR by metabolically stable ligands like dioxins disrupts these normal functions, leading to adverse outcomes.[3]

The activation sequence is a well-established signaling cascade:

-

Ligand Binding: The lipophilic 1-BDBD molecule diffuses across the cell membrane and binds to the AhR protein complex in the cytoplasm.

-

Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization: Inside the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT) protein.

-

DNA Binding: The resulting AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, most notably Cytochrome P450 1A1 (CYP1A1), which is a primary biomarker for AhR activation.[7]

The sustained and inappropriate upregulation of these genes is a key initiating event in dioxin toxicity.[2]

Proposed Strategy for Preliminary Toxicological Assessment

A tiered approach is recommended to efficiently assess the toxic potential of 1-BDBD, prioritizing in silico and in vitro methods to minimize animal testing while generating robust, mechanistically relevant data.

Tier 1: In Silico and In Vitro Characterization

This initial tier focuses on predicting the AhR-binding potential and quantifying its activity using a validated bioassay.

A. In Silico Assessment: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are computational tools that predict the biological activity of a chemical based on its molecular structure.[8] For dioxin-like compounds, QSAR models have been developed to predict their binding affinity to the AhR and, consequently, their toxic potency.[9]

-

Objective: To generate a preliminary, predicted Toxic Equivalency Factor (TEF) for 1-BDBD. TEFs compare the potency of a dioxin-like compound to the reference compound, 2,3,7,8-TCDD, which is assigned a TEF of 1.0.

-

Methodology:

-

Obtain the 3D molecular structure of 1-BDBD.

-

Calculate a range of molecular descriptors (e.g., electronic, steric, hydrophobic properties).

-

Input these descriptors into a validated QSAR model for dioxin-like compounds. Several publicly available and commercial software suites can be used for this purpose.[10][11]

-

-

Expected Outcome: A predicted TEF value that provides an initial estimate of potency and helps in designing dose ranges for subsequent in vitro testing.

B. In Vitro Assessment: The DR-CALUX® Bioassay

The Dioxin-Responsive Chemically Activated Luciferase Expression (DR-CALUX®) bioassay is a highly sensitive and internationally recognized method for detecting and quantifying the total dioxin-like activity in a sample.[12][13][14] It directly measures the activation of the AhR signaling pathway.[7]

-

Principle: The assay uses a genetically modified cell line (e.g., rat hepatoma H4IIE) that contains the firefly luciferase reporter gene under the control of DREs.[13][15] When a compound like 1-BDBD activates the AhR, the subsequent binding of the AhR/ARNT complex to the DREs drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of AhR activation.[15]

Detailed Experimental Protocol: DR-CALUX® Bioassay

-

Cell Culture:

-

Culture H4IIE-luc cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) under standard conditions (37°C, 5% CO₂).

-

Seed cells into a 96-well microplate at a density that ensures they reach ~90% confluency at the time of dosing.

-

-

Dosing Preparation:

-

Prepare a stock solution of 1-BDBD in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution series to create a range of at least 8-10 concentrations for generating a full dose-response curve. The concentration range should be informed by the QSAR prediction.

-

Simultaneously, prepare a serial dilution series of 2,3,7,8-TCDD to serve as the positive control and reference standard.

-

Include a solvent-only control (blank).

-

-

Cell Exposure:

-

Carefully remove the culture medium from the cells.

-

Add the prepared dilutions of 1-BDBD, TCDD, and solvent control to the respective wells. The final solvent concentration in the medium should be non-toxic (typically ≤0.5%).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.[13]

-

-

Luminescence Measurement:

-

After incubation, visually inspect the cells for any signs of cytotoxicity.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a manufacturer-recommended lysis buffer.

-

Add the luciferase substrate solution to each well.

-

Immediately measure the light output using a plate-reading luminometer.

-

-

Data Analysis and Interpretation:

-

Plot the luminescence response against the logarithm of the concentration for both 1-BDBD and TCDD to generate dose-response curves.

-

Determine the EC₅₀ (concentration that produces 50% of the maximum response) for both compounds from the curves.

-

Calculate the Relative Potency (REP) of 1-BDBD using the following formula: REP = EC₅₀ (TCDD) / EC₅₀ (1-BDBD)

-

The REP value is a measure of the compound's dioxin-like potency relative to TCDD, derived from this specific bioassay.[1]

-

Tier 2: Proposed In Vivo Confirmation (If Warranted)

If the in vitro REP value indicates significant potency, short-term in vivo studies may be considered to confirm toxicity and identify target organs. Such studies should be designed in accordance with OECD Test Guidelines.[16][17][18]

-

Potential Study: A 28-day repeated dose oral toxicity study in rodents (e.g., rats) (OECD TG 407).

-

Key Endpoints:

-

Clinical observations and body weight changes.

-

Hematology and clinical chemistry.

-

Organ weights (liver, thymus, spleen).

-

Histopathology of key target organs.

-

Induction of CYP1A1 in the liver as a biomarker of exposure and AhR activation.

-

Conclusion and Future Directions

This guide outlines a robust and resource-efficient strategy for conducting a preliminary toxicological assessment of this compound. By anchoring the assessment to the well-understood AhR mechanism of action, this approach allows for the generation of meaningful hazard data in the absence of a complete toxicological dossier. The cornerstone of this strategy is the DR-CALUX® bioassay, which provides a quantitative measure of dioxin-like potential (REP value) that can be used to provisionally place 1-BDBD within the broader Toxic Equivalency framework.

The data generated through this workflow will provide a critical foundation for informed decision-making in regulatory contexts and guide the necessity and design of any further, more extensive toxicological testing.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. U.S. Department of Health and Human Services. Retrieved January 31, 2026, from [Link]

-

Fujii-Kuriyama, Y., & Kawajiri, K. (2010). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. Journal of Health Science, 56(2), 137-148. Retrieved January 31, 2026, from [Link]

-

van den Berg, M., Kypke, K., Kotz, A., Tritscher, A., Lee, S. Y., Magulova, K., & Fiedler, H. (2017). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 156(1), 85–96. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromodibenzofuran. PubChem. Retrieved January 31, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (Update). Retrieved January 31, 2026, from [Link]

-

Nebert, D. W. (2017). Dioxin and the AH Receptor: Synergy of Discovery. Toxicological Sciences, 160(1), 1–5. Retrieved January 31, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 1-Bromopropane. Retrieved January 31, 2026, from [Link]

-

World Health Organization (WHO). (2023, November 29). Dioxins. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Dioxins and dioxin-like compounds. Retrieved January 31, 2026, from [Link]

-

International Programme on Chemical Safety (IPCS). (1998). Environmental Health Criteria 205: Polybrominated dibenzo-p-dioxins and dibenzofurans. World Health Organization. Retrieved January 31, 2026, from [Link]

-

Al-Obaidi, A. A. (2018). Brominated Dioxins: Little-Known New Health Hazards - A Review. ResearchGate. Retrieved January 31, 2026, from [Link]

-

Abdullahi, M., & Al-Obaidi, A. A. (2014). Quantitative Structure-Activity relationship (QSAR) models for predicting Toxicity of Dioxin compounds. Scholars Research Library. Retrieved January 31, 2026, from [Link]

-

Wölz, J., et al. (2014). In vitro bioassays for detecting dioxin-like activity--application potentials and limits of detection, a review. PubMed. Retrieved January 31, 2026, from [Link]

-

Oesch-Bartlomowicz, B., & Oesch, F. (2007). Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways. Proceedings of the National Academy of Sciences, 104(16), 6543–6548. Retrieved January 31, 2026, from [Link]

-

Hornung, M. W., Zabel, E. W., & Peterson, R. E. (1996). Toxic equivalency factors of polybrominated dibenzo-p-dioxin, dibenzofuran, biphenyl, and polyhalogenated diphenyl ether congeners based on rainbow trout early life stage mortality. Toxicology and Applied Pharmacology, 140(2), 227–234. Retrieved January 31, 2026, from [Link]

-

SafeCREW. (2024). D1.3 Test protocol for effect-based in-vitro toxicity assessment of disinfection by products. Retrieved January 31, 2026, from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 31, 2026, from [Link]

-

Frizzell, H., et al. (2011). Complex Interactions between Dioxin-Like and Non-Dioxin-Like Compounds for in Vitro Cellular Responses: Implications for the Identification of Dioxin Exposure Biomarkers. Chemical Research in Toxicology, 24(8), 1368–1378. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2015). Water Quality Assessment: Determining Dioxin Potency by Means of the CALUX Bioassay. Retrieved January 31, 2026, from [Link]

-

JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved January 31, 2026, from [Link]

-

Larriba, E., & Rico-Leo, E. M. (2016). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. PubMed Central. Retrieved January 31, 2026, from [Link]

-

U.S. Environmental Protection Agency (EPA). (2008). Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment. Retrieved January 31, 2026, from [Link]

-

Clark, G. C., et al. (2007). CALUX Bioassay for Dioxin Screening. Environmental Science & Technology, 41(2), 643–649. Retrieved January 31, 2026, from [Link]

-

Behnisch, P. A., et al. (2003). Brominated dioxin-like compounds: in vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds. PubMed. Retrieved January 31, 2026, from [Link]

-

Semantic Scholar. (1994). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. Retrieved January 31, 2026, from [Link]

-

van den Berg, M., et al. (2023). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, di. Regulatory Toxicology and Pharmacology, 145, 105513. Retrieved January 31, 2026, from [Link]

-

Denison, M. S., & Nagy, S. R. (2003). Activation of the Aryl Hydrocarbon Receptor by Structurally Diverse Exogenous and Endogenous Chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334. Retrieved January 31, 2026, from [Link]

-

Hoogenboom, R., et al. (2021). Brominated Dioxins in Egg, Broiler, and Feed Additives: Significance of Bioassay-Directed Screening for Identification of Emerging Risks in Food. MDPI. Retrieved January 31, 2026, from [Link]

-

Baeyens, W., et al. (2001). Validation and Interpretation of CALUX as a Tool for the Estimation of Dioxin-Like Activity in Marine Biological Matrixes. Environmental Science & Technology, 35(17), 3509–3515. Retrieved January 31, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxic Equivalents Procedure for Dioxin and Dioxin-like Compounds Evaluation. Retrieved January 31, 2026, from [Link]

-

BioDetection Systems. (n.d.). CALUX bioassays. Retrieved January 31, 2026, from [Link]

-

OECD. (2009). Test No. 451: Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved January 31, 2026, from [Link]

-

ACS Publications. (2024). Predicting Chemical Immunotoxicity through Data-Driven QSAR Modeling of Aryl Hydrocarbon Receptor Agonism and Related Toxicity Mechanisms. Retrieved January 31, 2026, from [Link]

-

YouTube. (2024). QSAR Toolbox: Application of QSAR models. Retrieved January 31, 2026, from [Link]

-

ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved January 31, 2026, from [Link]

-

Gribaldo, L., et al. (2003). [SAR and QSAR methods in the study of dioxin action]. PubMed. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2025). OECD Guidelines for the Testing of Chemicals. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved January 31, 2026, from [Link]

Sources

- 1. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dioxins [who.int]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. [SAR and QSAR methods in the study of dioxin action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. youtube.com [youtube.com]

- 12. In vitro bioassays for detecting dioxin-like activity--application potentials and limits of detection, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brominated dioxin-like compounds: in vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. vliz.be [vliz.be]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. researchgate.net [researchgate.net]

- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

isotopic pattern of 1-Bromodibenzo-p-dioxin in mass spectrometry

An In-Depth Technical Guide to the Isotopic Pattern of 1-Bromodibenzo-p-dioxin in Mass Spectrometry

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric isotopic pattern of this compound (C₁₂H₇BrO₂). Halogenated dibenzo-p-dioxins are significant environmental contaminants, and their unambiguous identification is critical. Mass spectrometry is the definitive analytical tool for this purpose, with the isotopic pattern serving as a primary confirmation of elemental composition. This document delves into the fundamental principles governing isotopic distributions, calculates the theoretical pattern for this compound, outlines a practical experimental workflow for its verification, and discusses characteristic fragmentation pathways. This guide is intended for researchers, analytical chemists, and professionals in environmental science and drug development who utilize mass spectrometry for the structural elucidation of halogenated compounds.

Introduction

Polybrominated dibenzo-p-dioxins (PBDDs) and their chlorinated counterparts are persistent organic pollutants (POPs) of significant toxicological concern.[1][2] Their analysis, often at trace levels in complex matrices, presents a considerable analytical challenge.[1][3] High-resolution gas chromatography coupled with mass spectrometry (GC/MS) has become the gold standard for their determination.[4]

A key feature in the mass spectrum of any molecule is its isotopic pattern, which arises from the natural distribution of stable isotopes for each element in its structure. For brominated compounds, this pattern is particularly distinct and informative. This guide will use this compound as a model compound to explain the theory, calculation, and experimental interpretation of isotopic patterns, providing scientists with the foundational knowledge to confidently identify these molecules.

Part 1: The Foundation of Isotopic Patterns

The mass-to-charge ratio (m/z) measured by a mass spectrometer is determined by the sum of the masses of the specific isotopes present in an individual ion. Since elements exist in nature as a mixture of isotopes, a population of molecules will produce a cluster of peaks, not a single peak, in the mass spectrum.[5] The relative intensities of these peaks directly reflect the natural isotopic abundances.

For this compound (C₁₂H₇BrO₂), the most influential elements are carbon and bromine.

-

Carbon: Comprises two stable isotopes, ¹²C and ¹³C. The presence of twelve carbon atoms means the probability of incorporating one ¹³C atom is significant, giving rise to a notable M+1 peak.[6]

-

Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, with almost equal natural abundance.[7][8] This near 1:1 ratio is the most dominant feature in the isotopic pattern of a monobrominated compound, producing an M+2 peak with an intensity nearly identical to the monoisotopic (M) peak.[6][8]

The precise isotopic abundances are crucial for theoretical calculations and are summarized below.

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

| ¹²C | 12.000000 | 98.93% |

| ¹³C | 13.003355 | 1.07% |

| ¹H | 1.007825 | 99.985% |

| ¹⁶O | 15.994915 | 99.76% |

| ⁷⁹Br | 78.918337 | 50.69% |

| ⁸¹Br | 80.916291 | 49.31% |

| Source: Commission on Isotopic Abundances and Atomic Weights (CIAAW)[9] |

Part 2: The Theoretical Isotopic Pattern of this compound

The molecular formula for this compound is C₁₂H₇BrO₂.[10] The theoretical isotopic pattern can be calculated by considering the probabilities of all possible isotopic combinations.[11][12]

The monoisotopic peak, designated M , corresponds to the ion containing only the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ⁷⁹Br). Subsequent peaks in the cluster are defined by their mass difference from M.

-

M Peak (A): Composed of ¹²C₁₂, ¹H₇, ¹⁶O₂, ⁷⁹Br. Its relative intensity is normalized to 100%.

-

M+1 Peak (A+1): Primarily arises from the incorporation of one ¹³C atom.

-

M+2 Peak (A+2): Dominated by the presence of one ⁸¹Br atom instead of ⁷⁹Br.

-

M+3 Peak (A+3): Arises from the combined presence of one ⁸¹Br and one ¹³C atom.

The logical flow for this calculation is visualized below.

Caption: Logic for calculating the isotopic pattern.

Based on this logic, the expected isotopic distribution for the molecular ion [C₁₂H₇BrO₂]⁺ is summarized below.

| Peak Label | m/z (Da) | Relative Intensity (%) | Primary Contributing Isotopes |

| M | 261.9629 | 100.00 | ¹²C₁₂, ⁷⁹Br |

| M+1 | 262.9663 | 13.01 | ¹³C₁, ¹²C₁₁, ⁷⁹Br |

| M+2 | 263.9609 | 97.29 | ¹²C₁₂, ⁸¹Br |

| M+3 | 264.9642 | 12.68 | ¹³C₁, ¹²C₁₁, ⁸¹Br |

| M+4 | 265.9622 | 0.77 | ¹³C₂, ¹²C₁₀, ⁸¹Br |

The most striking feature is the M and M+2 peaks (m/z 261.96 and 263.96) exhibiting a relative intensity ratio of approximately 100:97, the unmistakable signature of a single bromine atom.[8][13]

Part 3: Experimental Workflow

The analysis of PBDDs is typically performed using GC/MS, which provides the necessary separation for complex mixtures and the sensitivity for trace-level detection.[14][15]

Caption: Standard GC/MS experimental workflow.

Experimental Protocol: GC/MS Analysis of this compound

This protocol outlines a general procedure. Specific parameters must be optimized for the instrument in use.

-

Sample Preparation:

-

Dissolve the this compound standard in a suitable solvent (e.g., nonane or toluene) to a concentration of approximately 1-10 ng/µL.

-

-

GC Configuration:

-

Injector: Splitless mode, 280 °C.

-

Column: A low-polarity column suitable for POPs analysis (e.g., 5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

-

-

-

MS Configuration (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[16]

-

Mass Analyzer Mode: Full Scan.

-

Scan Range: m/z 50-400. This range will capture the molecular ion cluster and key fragment ions.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC/MS system.

-

Acquire data throughout the GC run.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Compare the observed isotopic pattern of the molecular ion cluster with the theoretical pattern calculated in Part 2.

-

Part 4: Data Interpretation and Fragmentation

Upon ionization by EI, the this compound molecule forms a molecular ion, [C₁₂H₇BrO₂]⁺˙. This ion is energetic and can undergo fragmentation, providing additional structural information.[17] The fragmentation of chlorinated and brominated dioxins often follows predictable pathways.[18][19]

A primary fragmentation route for dibenzo-p-dioxins is the sequential loss of neutral molecules like carbon monoxide (CO) and the halogen atom.

Caption: Key fragmentation pathways for this compound.

The key fragments and their expected isotopic signatures are crucial for confirming the identification.

| Proposed Fragment Ion | Formula | m/z of ⁷⁹Br/⁸¹Br Pair | Key Isotopic Feature |

| Molecular Ion | [C₁₂H₇BrO₂]⁺˙ | 262 / 264 | ~1:1 doublet |

| Loss of CO | [C₁₁H₇BrO]⁺˙ | 234 / 236 | ~1:1 doublet |

| Loss of Br | [C₁₂H₇O₂]⁺ | 183 (single peak) | Loss of Br pattern |

| Loss of CO and Br | [C₁₁H₇O]⁺ | 155 (single peak) | Loss of Br pattern |

Trustworthiness Check: The presence of the characteristic ~1:1 doublet in the fragment ions at m/z 234/236 provides a self-validating confirmation that these fragments still contain the bromine atom. Conversely, the disappearance of this pattern in the fragments at m/z 183 and 155 confirms the loss of the bromine atom. This multi-point verification is a cornerstone of reliable compound identification in mass spectrometry.

Conclusion

The isotopic pattern of this compound is a powerful and definitive tool for its identification by mass spectrometry. The characteristic M/M+2 doublet with a nearly 1:1 intensity ratio is an unambiguous indicator of a monobrominated species. By understanding the fundamental principles of isotopic abundance, performing theoretical calculations, and interpreting both the molecular ion and its key fragment ions, researchers can achieve a high degree of confidence in their analytical results. This guide provides the theoretical framework and practical considerations necessary to leverage this unique isotopic signature for the robust analysis of brominated dioxins and other related halogenated compounds.

References

-

Dwiyitno, D., et al. (2014). Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry. Journal of Chromatography A, 1369, 138-46. [Link][14]

-

Reiner, E. J., et al. (2016). Differentiation of (Mixed) Halogenated Dibenzo-p-Dioxins by Negative Ion Atmospheric Pressure Chemical Ionization. Analytical Chemistry. [Link][20]

-

Catanzaro, E. J., et al. (1964). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(6), 593-599. [Link][21]

-

Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Biomedical Mass Spectrometry, 9(2), 45-60. [Link][18]

-

Kubinyi, H. (1991). A general approach to calculating isotopic distributions for mass spectrometry. Analytica Chimica Acta, 247(1), 107-119. [Link][11]

-

AnalyticalScienceTutor. (2017). How to calculate isotope patterns in mass spectra. YouTube. [Link][22]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link][12]

-

Kaine, L. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [Link][5]

-

Agilent Technologies. (2019). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. [Link][1]

-

Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. [Link][15]

-

Van Bramer, S. (2022). Isotope Abundance. Chemistry LibreTexts. [Link][6]

-

The Analytical Scientist. (2020). Isotopes and Mass Spectrometry. YouTube. [Link][24]

-

Commission on Isotopic Abundances and Atomic Weights (CIAAW). (n.d.). Natural Variations of Isotopic Abundances. [Link][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60060, this compound. [Link][10]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link][8]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][16]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromobutane. [Link][13]

-

Tian, Y., et al. (2022). Recent Progress in the Determination of Polychlorodibenzo-p-Dioxins and Polychlorodibenzofurans by Mass Spectrometry: A Minireview. Journal of Analytical Methods in Chemistry. [Link][4]

-

Eljarrat, E., & Barceló, D. (2011). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. [Link][3]

-

Ghorab, M. M., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-150. [Link][19]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link][17]

Sources

- 1. agilent.com [agilent.com]

- 2. isotope.com [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. Isotopic Abundance Variations | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. This compound | C12H7BrO2 | CID 60060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]

- 13. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemconnections.org [chemconnections.org]

- 18. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. raco.cat [raco.cat]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. WebElements Periodic Table » Bromine » isotope data [webelements.com]

- 24. youtube.com [youtube.com]

Methodological & Application

Application Note: Trace Analysis of 1-Bromodibenzo-p-dioxin in Soil Using Isotope Dilution GC-MS/MS

Executive Summary

This application note details a robust, field-proven protocol for the extraction, cleanup, and quantitation of 1-Bromodibenzo-p-dioxin (1-BrDD) in soil matrices. While less regulated than their chlorinated counterparts (PCDDs), polybrominated dibenzo-p-dioxins (PBDDs) are emerging persistent organic pollutants (POPs) associated with the combustion of brominated flame retardants (BFRs) and electronic waste recycling.

The method utilizes Isotope Dilution Mass Spectrometry (IDMS) coupled with Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) . This approach offers sensitivity comparable to magnetic sector High-Resolution MS (HRMS) but with higher throughput and lower operational costs, meeting the stringent requirements for environmental monitoring.

Introduction & Scientific Rationale

The Analytical Challenge

Soil is a complex matrix containing humic acids, sulfur, and a plethora of non-target halogenated compounds. 1-BrDD presents specific challenges:

-

Volatility: As a mono-substituted congener, it is more volatile than higher-brominated homologs, increasing the risk of loss during evaporative concentration.

-

Isomeric Specificity: It must be chromatographically resolved from other mono-bromo isomers (e.g., 2-BrDD) to ensure accurate toxicological assessment, although 2,3,7,8-substitution is not applicable to mono-congeners.

-

Matrix Interference: Soil extracts often contain high levels of polycyclic aromatic hydrocarbons (PAHs) and methoxylated compounds that can interfere with low-mass ions.

Strategic Experimental Design

-

Extraction: Soxhlet extraction with toluene is selected over Pressurized Liquid Extraction (PLE) for this specific protocol to ensure exhaustive extraction from aged, weathered soils where analytes may be sequestered in micropores.

-

Cleanup: A three-stage chromatographic cleanup (Acid/Base Silica

Alumina -

Detection: GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is chosen. The specific transition from the molecular ion

to the fragment

Materials and Reagents

Standards

-

Native Standard: this compound (1-BrDD), >98% purity (Wellington Laboratories or Cambridge Isotope Labs).

-

Labeled Internal Standard (L-IS):

-2-Bromodibenzo-p-dioxin (or -

Recovery Standard (RS):

-1,2,3,4-TCDD (or a labeled PBDD not present in the sample). Added after cleanup to determine recovery of the L-IS.

Reagents

-

Solvents: Toluene, Hexane, Dichloromethane (DCM), Nonane (Pesticide Residue Grade).

-

Adsorbents:

-

Silica Gel (Acidified 44% w/w

, Basified 33% w/w -

Alumina (Basic, activated).

-

Activated Carbon (dispersed on Celite).

-

Detailed Protocol

Phase 1: Sample Preparation & Extraction

-

Drying: Homogenize soil and air-dry at room temperature (avoid heat to prevent volatilization of 1-BrDD). Sieve to <2 mm.

-

Spiking: Weigh 10 g of dried soil. Spike with 100

L of Labeled Internal Standard solution (e.g., 100 pg/ -

Soxhlet Extraction:

-

Transfer soil to a glass thimble.

-

Add 300 mL Toluene .

-

Reflux for 16–24 hours (minimum 4 cycles/hour).

-

Note: Toluene is preferred over DCM for dioxins in soil due to its higher boiling point, which aids in extracting sequestered analytes.

-

Phase 2: Multi-Stage Cleanup

The extract is concentrated to ~5 mL via rotary evaporation. Do not evaporate to dryness.

Step A: Acid/Base Silica Column (Macro-Contaminant Removal)

-

Purpose: Oxidizes lipids/organic matter and neutralizes bases.

-

Packing: Glass column packed (bottom to top) with:

-

1 g Silica

-

4 g Basic Silica

-

1 g Silica

-

8 g Acidic Silica

-

2 g Silica +

cap.

-

-

Elution: Load extract and elute with 100 mL Hexane. Discard column; keep eluate.

Step B: Alumina Column (Fractionation)

-

Purpose: Separates dioxins from PCBs and other non-polar interferences.

-

Elution:

-

Load Hexane eluate.

-

Wash with 15 mL Hexane (Discard - contains non-polars).

-

Elute 1-BrDD with 20 mL DCM:Hexane (50:50) . Collect this fraction.

-

Step C: Carbon Column (Planar Separation)

-

Purpose: The definitive step for dioxin isolation.

-

Elution:

Phase 3: Concentration & Analysis

-

Concentrate the final Toluene fraction to near-dryness under a gentle stream of nitrogen.

-

Solvent Exchange: Add 20

L Nonane (keeper solvent). -

Recovery Spike: Add Recovery Standard (RS) prior to injection.

Instrumental Analysis (GC-MS/MS)[2][6][7][8][9][10]

GC Parameters[1][2][6][7][8][9][10][11][12]

-

Instrument: Agilent 7890B / 8890 or equivalent.

-

Column: DB-5ms UI (30 m

0.25 mm -

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1

L Splitless @ 280°C. -

Oven Program:

-

100°C (hold 1 min)

-

20°C/min to 200°C

-

5°C/min to 310°C (hold 5 min)

-

MS/MS Parameters (Triple Quadrupole)

-

Source: EI (70 eV), 280°C.

-

Mode: MRM (Multiple Reaction Monitoring).[6]

Table 1: MRM Transitions for this compound

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) | Type |

| 1-BrDD (Quant) | 261.9 ( | 183.0 ( | 25 | 50 | Quantifier |

| 1-BrDD (Qual) | 263.9 ( | 183.0 ( | 25 | 50 | Qualifier |

| 274.0 | 195.0 | 25 | 50 | Internal Std |

Note: The loss of Br (M-79/81) is the primary fragmentation pathway for mono-brominated dioxins, producing the stable dibenzo-p-dioxin cation (m/z 183).

Workflow Visualization

Figure 1: Analytical workflow for the isolation and quantification of 1-BrDD from soil matrices.

Data Analysis & Quality Assurance

Identification Criteria

-

Retention Time (RT): The RT of the native 1-BrDD must be within

0.05 min of the -

Ion Ratio: The abundance ratio of the Quantifier (261.9

183) to Qualifier (263.9

Quantification: Isotope Dilution Method

Concentration (

Where:

- = Area of native 1-BrDD peak.

- = Concentration of Internal Standard.

- = Area of Internal Standard peak.

- = Relative Response Factor determined from calibration standards.[1]

QA/QC Requirements[2]

-

Method Blank: Must be < 1/3 of the Method Detection Limit (MDL).

-

OPR (Ongoing Precision & Recovery): Spike a clean sand matrix; recovery must be 70–130%.

-

MDL: Estimated at ~0.5 ng/kg (ppt) for 10g soil, dependent on matrix noise.

References

-

U.S. EPA. (2007). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[7]Link

-

U.S. EPA. (1994). Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[2][6]Link

-

Myers, A. L., et al. (2012).[8] Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS). Chemosphere.[1][9] Link

-

Agilent Technologies. (2020). Analysis of Dioxins in Environmental Samples using GC/MS (Application Note).Link

-

NIST WebBook. this compound Mass Spectrum.Link

Sources

- 1. dspace.lu.lv [dspace.lu.lv]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. This compound | C12H7BrO2 | CID 60060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-bromo-dibenzo-dioxin [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. epa.gov [epa.gov]